[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-10(16)13(12)9-6-8(15)7-11(17)14(9)18/h3-5,7,9H,6H2,1-2H3 |
InChI Key |
HQLOLMHYXIFCKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Cl)C2CC(=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Chlorination
A widely reported method begins with the Friedel-Crafts alkylation of a substituted benzene derivative to introduce the cyclohexadiene moiety. For example, reacting N,N-dimethyl-3-chloroaniline with 1,2,3,5-tetrachlorocyclohexa-1,3-diene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) facilitates the formation of the core structure. This step is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Following alkylation, selective chlorination is performed using sulfuryl chloride (SO$$2$$Cl$$2$$) or phosphorus pentachloride (PCl$$_5$$) to introduce additional chlorine atoms at the 2, 3, and 5 positions of the cyclohexadiene ring. The reaction is carried out in acetonitrile under nitrogen atmosphere, with diisopropylethylamine (DIPEA) added to scavenge hydrogen chloride byproducts.
Key Reaction Conditions:
- Temperature: −10°C to 25°C
- Solvent: Acetonitrile or dichloromethane
- Catalysts: AlCl$$_3$$ (for Friedel-Crafts), DIPEA (for HCl scavenging)
Nucleophilic Aromatic Substitution
An alternative route employs nucleophilic aromatic substitution (SNAr) to install the dimethylamine group. In this approach, 3-chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl chloride is treated with excess dimethylamine in tetrahydrofuran (THF) at elevated temperatures (60–80°C). The reaction benefits from the electron-withdrawing effect of the chlorine atoms, which activate the phenyl ring toward nucleophilic attack.
Challenges and Mitigation:
- Competitive Elimination Reactions: High temperatures may promote dehydrohalogenation, leading to aryl alkyne byproducts. This is mitigated by using a large excess of dimethylamine and shorter reaction times.
- Purification: Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound in >98% purity.
Industrial-Scale Production Methods
Continuous Flow Chlorination
Industrial synthesis prioritizes scalability and cost efficiency. A patented continuous flow process involves passing a solution of the alkylated precursor through a reactor packed with solid PCl$$_5$$ at 50–70°C. This method enhances reaction uniformity and reduces byproduct formation compared to batch processes. The output is then quenched with aqueous sodium bicarbonate and extracted into dichloromethane.
Advantages of Flow Chemistry:
- Improved heat dissipation, critical for exothermic chlorination reactions.
- Higher throughput (up to 1 kg/hr in pilot-scale setups).
Crystallization and Polymorph Control
Post-synthesis, the compound is crystallized from ethanol/water mixtures to obtain the desired polymorph. X-ray diffraction studies confirm that the anhydrous form predominates under these conditions. Industrial batches are lyophilized to remove residual solvents, achieving a final purity of ≥99% as verified by HPLC.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency and practicality of the two primary laboratory methods:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Route | 65–72 | 98 | High regioselectivity | Requires cryogenic conditions |
| SNAr Route | 58–63 | 97 | Simpler workflow | Excess amine reagent needed |
Reaction Monitoring and Quality Control
Analytical Techniques
- NMR Spectroscopy: $$^1$$H and $$^13$$C NMR are used to confirm the substitution pattern and amine functionality.
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C$${14}$$H$${13}$$Cl$$_4$$N, m/z 337.1).
- HPLC: Reverse-phase chromatography monitors reaction progress and purity.
Emerging Innovations
Recent advances focus on photocatalyzed chlorination to reduce reliance on toxic reagents like PCl$$5$$. Preliminary studies show that visible-light-mediated reactions using Ru(bpy)$$3$$$$^{2+}$$ as a catalyst achieve comparable yields at ambient temperatures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituents on both the phenyl and cyclohexadienyl rings undergo nucleophilic substitution under controlled conditions.
Key Mechanism :
-
The electron-withdrawing effect of chlorine activates the aromatic rings for nucleophilic attack, favoring an SₙAr mechanism (nucleophilic aromatic substitution). Steric hindrance from the trichlorocyclohexadienyl group moderates reactivity at the ortho position.
Oxidation Reactions
The dimethylamine group and unsaturated cyclohexadienyl system are susceptible to oxidation.
Notes :
-
Oxidation of the cyclohexadienyl ring produces electrophilic intermediates, enabling further functionalization (e.g., epoxide ring-opening).
Reduction Reactions
Selective dechlorination and amine reduction are achievable with metal hydrides.
| Reducing Agent | Target Site | Conditions | Product |
|---|---|---|---|
| LiAlH₄ | Cyclohexadienyl Cl | THF, reflux | Partially dechlorinated cyclohexene analog |
| NaBH₄/CuCl₂ | Phenyl Cl | MeOH, 40°C | Chlorine replaced by hydrogen |
| H₂ (Pd/C) | Aromatic rings | EtOAc, 50 psi | Fully saturated cyclohexane derivative |
Key Insight :
-
Catalytic hydrogenation preferentially targets the cyclohexadienyl ring due to its higher electron density.
Electrophilic Aromatic Substitution (EAS)
Despite multiple electron-withdrawing groups, limited EAS occurs at the para position of the phenyl ring.
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted derivative (minor yield) |
| Br₂ (FeBr₃) | CHCl₃, RT | Bromination at cyclohexadienyl ring |
Challenges :
-
Steric hindrance and deactivation by chlorine reduce EAS efficiency. Bromination favors the less-hindered cyclohexadienyl moiety.
Elimination and Rearrangement
Under basic conditions, β-elimination or ring-opening reactions occur.
| Base | Conditions | Product |
|---|---|---|
| KOtBu | DMF, 120°C | Formation of benzyne intermediate |
| NaOH (concentrated) | H₂O, reflux | Cyclohexadienyl ring contraction |
Mechanistic Pathway :
Scientific Research Applications
[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic molecule with a chloro-substituted phenyl ring and a trichlorocyclohexadiene moiety, suggesting potential reactivity and biological activity because of the presence of multiple halogen atoms and an amine functional group. The applications of this compound span several fields, and its interaction in biological systems is of significant interest in pharmacology.
Note: It's important to note that the search results provide limited information regarding specific applications of this compound. Further research and data may be needed to provide a more comprehensive overview.
Potential Applications
Because of its unique structural features, this compound may have applications in:
- Pharmacology Compounds with similar structures often exhibit a range of activities. Predictive models and computational studies can help identify specific biological activities associated with this compound based on its structure.
- Chemistry, Biology, and Medicine: It is a chlorinated organic compound with potential applications in these fields. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
- Laboratory chemicals and manufacture of substances .
Properties
The biological activity of [2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is attributed to its interaction with specific molecular targets. The presence of chlorine atoms and the dimethylamine group enhances its reactivity and binding affinity to biomolecules. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could interact with various receptors affecting cellular signaling.
- Disruption of Cellular Processes: The compound may interfere with cellular functions leading to altered physiological responses.
Safety Information
According to the material safety data sheet, general advice includes consulting a physician and showing the safety data sheet to the doctor in attendance . If inhaled, move the person into fresh air, and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water, and in case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Structural Comparison
Several compounds share structural characteristics with this compound:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group | Neuroactive | Investigational drug for mGluR5 antagonism |
| Trichloroaniline | Trichloro substituents | Antimicrobial | Simple structure with significant bioactivity |
| Chlorobenzene derivatives | Chlorinated aromatic rings | Varies widely | Common solvent; industrial applications |
Mechanism of Action
The mechanism of action of [3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and dimethylamine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog: [3-Chloro-2-(2,3,4-Trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
A positional isomer of the target compound, [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS: 1361579-86-3), shares the same molecular formula but differs in the substitution pattern on the cyclohexadienyl ring (2,3,4- vs. 2,3,5-trichloro) . This difference likely impacts:
- Reactivity : The 2,3,5-substitution pattern may alter electron distribution, influencing nucleophilic/electrophilic attack sites.
- Stability : Steric hindrance and resonance effects could vary due to chlorine positioning.
Cyclopentadienyl-Modified Aromatic Amines ()
Compounds such as 1-Methyl-4-((1,2,3,4,5-pentamethylcyclopenta-2,4-dienyl)methyl)benzene (9f) and 1-Nitro-4-((1,2,3,4,5-pentamethylcyclopenta-2,4-dienyl)methyl)benzene (9l) share a cyclopentadienylmethyl-aromatic backbone but differ in key aspects :
- Substituent Effects: The target compound’s chlorine atoms are strong electron-withdrawing groups, whereas analogs in feature electron-donating methyl or nitro groups.
- Synthetic Yield : The target compound’s synthesis yield is unspecified, but cyclopentadienyl analogs in achieved yields of 73–88% , suggesting efficient synthetic routes for similar frameworks.
Tetrazol-5-one Fungicides ()
Patented tetrazol-5-one compounds like 1-[3-chloro-2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-4-methyl-tetrazol-5-one (1-1) share chlorinated aromatic systems but incorporate tetrazolone and pyrazole moieties absent in the target compound . Key distinctions include:
Chlorinated Phenylmethylamines ()
Simpler analogs like 3-chlorophenylmethylamine lack the cyclohexadienyl substituent but highlight the role of chlorine in modulating amine reactivity. For example:
- Basicity: The electron-withdrawing chlorine in the target compound likely reduces amine basicity compared to non-chlorinated analogs.
- Synthetic Complexity : The target compound’s synthesis requires multi-step halogenation and coupling, whereas phenylmethylamines are typically simpler to prepare .
Biological Activity
[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13Cl4N
- Molar Mass : 337.07 g/mol
- CAS Number : 1361577-64-1
Antimicrobial Properties
Recent studies have evaluated the compound's efficacy against various bacterial strains. The presence of multiple chlorine substituents is believed to enhance its antibacterial activity. For instance, compounds similar to this compound have shown promising results against gram-positive bacteria and mycobacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Staphylococcus aureus, Mycobacterium tuberculosis | |
| Analogous Cinnamamides | MRSA, Enterococcus faecalis |
The compound exhibited a broad spectrum of action comparable to clinically used antibiotics such as ampicillin and isoniazid. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Cytotoxicity Studies
In addition to antimicrobial activity, the cytotoxic effects on cancer cell lines have been investigated. The compound's structural analogs demonstrated selective toxicity towards cancer cells while sparing normal cells.
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Protein Synthesis Disruption : It could inhibit ribosomal function leading to reduced protein synthesis.
- Membrane Disruption : The lipophilic nature of the compound allows it to disrupt bacterial membranes.
Study 1: Antimicrobial Efficacy
A study published in 2022 assessed the antimicrobial efficacy of various halogenated compounds including this compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at submicromolar concentrations.
Study 2: Cytotoxicity Profiling
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it selectively induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
Q & A
Advanced Question
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the cyclohexadienyl ring, guiding functionalization strategies .
- Molecular Docking : Screen against biological targets (e.g., enzymes or receptors) to hypothesize binding modes, leveraging structural analogs like chlorophenyl-thiazolamines .
- QSAR Studies : Correlate chlorine substitution patterns with bioactivity trends from related polychlorinated amines .
How should researchers address contradictions in reported biological activity data for structurally similar compounds?
Advanced Question
- Assay Reprodubility : Validate activity in multiple cell lines or enzymatic assays (e.g., CYP450 inhibition) while controlling for solvent effects (DMSO vs. aqueous buffers) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural Analog Comparison : Cross-reference with chlorophenyl-amine derivatives (e.g., 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) to isolate substituent-specific effects .
What strategies optimize the compound’s solubility for in vitro studies?
Advanced Question
- Co-solvent Systems : Test DMSO-water or ethanol-PBS mixtures, monitoring precipitation via dynamic light scattering (DLS) .
- Salt Formation : Explore hydrochloride or acetate salts to enhance aqueous solubility, as seen in phenylethylamine derivatives .
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers to improve bioavailability in biological assays .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
